- Preparation of compounds with TRK inhibitory activity, China, , ,
Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure
Produktname:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- Ethyl 5-Formylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
- ethyl 3(5)-formylpyrazole-5(3)-carboxylate
- ethyl 5-formyl-1H-pyrazole-3-carboxylate
- Ethyl 3-formyl-1H-pyrazole-5-carboxylate
- DURUTRWXAPRQHM-UHFFFAOYSA-N
- Ethyl5-Formylpyrazole-3-carboxylate
- 5789AC
- KM3179
- NE61573
- TRA0036683
- AB16859
- SY018583
- TC
- 5-Formylpyrazole-3-carboxylic acid ethyl ester
- SCHEMBL14097075
- EN300-55217
- Ethyl3-formyl-1H-pyrazole-5-carboxylate
- AKOS006238803
- DB-169069
- SCHEMBL5599267
- CS-0055100
- J-520877
- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
- AS-32669
- DTXSID60393480
- Z825863534
- 93290-12-1
- AKOS016013842
- DA-18223
- MFCD16620106
- Ethyl 5-formyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD16620106
- Inchi: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
- InChI-Schlüssel: DURUTRWXAPRQHM-UHFFFAOYSA-N
- Lächelt: O=CC1NN=C(C(OCC)=O)C=1
Berechnete Eigenschaften
- Genaue Masse: 168.05300
- Monoisotopenmasse: 168.05349212g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 4
- Komplexität: 184
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 72
Experimentelle Eigenschaften
- Siedepunkt: 373.6±27.0℃/760mmHg
- PSA: 72.05000
- LogP: 0.39890
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Sicherheitsinformationen
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 97% | 250mg |
¥1174.00 | 2024-04-24 | |
Chemenu | CM188198-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95%+ | 5g |
$783 | 2023-02-01 | |
Enamine | EN300-55217-1.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 1g |
$271.0 | 2023-05-26 | |
Apollo Scientific | OR926922-1g |
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |
93290-12-1 | 95% | 1g |
£244.00 | 2025-02-21 | |
Chemenu | CM188198-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95+% | 250mg |
$415 | 2021-08-05 | |
TRC | E703010-50mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D691984-0.25g |
Ethyl 5-Formylpyrazole-3-carboxylate |
93290-12-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
Enamine | EN300-55217-0.05g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 0.05g |
$64.0 | 2023-05-26 | |
Alichem | A049003436-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 5g |
$1144.00 | 2023-08-31 | |
Enamine | EN300-55217-10.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 10g |
$1163.0 | 2023-05-26 |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
Referenz
- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactionsCatalysis Science & Technology, 2017, 7(19), 4422-4430,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C
Referenz
- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazolesJournal of Heterocyclic Chemistry, 2013, 50(1), 71-77,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- Some aldehydes of the pyrazole and 1,2,3-triazole seriesBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 12 h, rt
Referenz
- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaYChemistry Letters, 2007, 36(1), 60-61,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 30 min, reflux
1.2 Reagents: Formic acid ; 1 h, rt
1.2 Reagents: Formic acid ; 1 h, rt
Referenz
- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxidesRussian Chemical Bulletin, 2005, 54(9), 2169-2181,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials
- ethyl propiolate
- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester
- Ethane, 2-diazo-1,1-dimethoxy-
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Ethyl pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Verwandte Literatur
-
Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
4. Book reviews
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Reinheit:99%/99%
Menge:5g/25g
Preis ($):473.0/1818.0